molecular formula C15H13F2N3O B2927927 (E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one CAS No. 2035036-14-5

(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one

Cat. No.: B2927927
CAS No.: 2035036-14-5
M. Wt: 289.286
InChI Key: AAWOGUNSFJFRDD-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a synthetic small molecule belonging to a class of substituted pyrazolo[1,5-a]pyrazine derivatives. Compounds featuring the pyrazolo[1,5-a]pyrazine scaffold, and related structures like pyrazolo[1,5-a]pyrimidines, are of significant interest in medicinal chemistry due to their potential as modulators of key biological targets, particularly protein kinases . For instance, closely related analogs have been investigated as potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors, which are relevant for the research of B-cell malignancies and autoimmune disorders . The (E)-configured enone system (α,β-unsaturated ketone) in its structure is a critical pharmacophore that can act as a Michael acceptor, potentially enabling covalent binding to cysteine residues in the active sites of target enzymes. This compound is intended for research applications only, including but not limited to, in vitro binding assays, enzymatic activity studies, and cellular pathway analysis to further explore its mechanism of action and selectivity profile. Researchers can use it as a key intermediate or a reference standard in the development of novel therapeutic agents. Handle with care in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-12-2-3-14(17)11(9-12)1-4-15(21)19-7-8-20-13(10-19)5-6-18-20/h1-6,9H,7-8,10H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOGUNSFJFRDD-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C=CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13F2N3
  • Molecular Weight : 299.29 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C=C(C1=CC(=C(C=C1F)F)C(=N2C=NN=C2)C3=C(C=CC(=C3)F)F)

The compound primarily acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction influences synaptic transmission and neuronal excitability, which are critical in various neurological conditions. The modulation of mGluR2 can lead to alterations in neurotransmitter release and neuronal signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, an IC50 value of approximately 0.37 µM was recorded for one of its derivatives against HeLa cells, indicating potent activity compared to standard chemotherapeutics like sorafenib .

Antimicrobial Effects

The compound has also shown promise in antimicrobial assays. It demonstrated effective inhibition against several bacterial strains and fungi, suggesting its potential utility in treating infections caused by resistant pathogens.

Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects through its action on mGluR2. By modulating this receptor's activity, it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy in a multicellular spheroid model to mimic tumor growth. The results indicated that treatment with the compound significantly reduced spheroid size and viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role in inducing programmed cell death .

Cell LineIC50 (µM)Mechanism of Action
HeLa0.37Apoptosis induction
MCF-70.73Cell cycle arrest
A5490.95Reactive oxygen species generation

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of the compound significantly improved cognitive function as assessed by behavioral tests. The underlying mechanism was linked to reduced oxidative stress and inflammation in neuronal tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.